![molecular formula C39H35N5O8 B3044106 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid CAS No. 186046-81-1](/img/structure/B3044106.png)
2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid
Overview
Description
Monomer used to incorporate a C nucleobase analogue in peptide nucleic acid synthesis.
Scientific Research Applications
- Fmoc-PNA-C(Bhoc)-OH can be designed as ASOs to specifically target complementary RNA sequences. These ASOs hybridize with mRNA, leading to gene silencing by preventing translation or promoting mRNA degradation. Researchers use them for studying gene function, drug development, and personalized medicine .
- Fmoc-PNA-C(Bhoc)-OH-based probes can detect specific DNA or RNA sequences associated with genetic disorders. These probes offer high specificity and sensitivity, making them valuable for diagnosing diseases like cancer, viral infections, and genetic mutations .
- PNAs, including Fmoc-PNA-C(Bhoc)-OH, serve as building blocks for constructing nanostructures. Researchers use them to create self-assembling nanomaterials, such as DNA origami, nanotubes, and nanoparticles. These structures have applications in drug delivery, biosensing, and nanoelectronics .
- Fmoc-PNA-C(Bhoc)-OH can be immobilized on solid supports to create PNA arrays. These arrays allow high-throughput screening of interactions between PNAs and various biomolecules (e.g., proteins, DNA, RNA). Researchers use them for drug discovery, protein profiling, and studying molecular recognition events .
- PNAs are considered prebiotic molecules due to their stability and potential role in early life forms. Fmoc-PNA-C(Bhoc)-OH can be used to investigate the chemical processes that led to the emergence of life on Earth. Researchers study PNAs’ ability to store genetic information and catalyze reactions .
- Fmoc-PNA-C(Bhoc)-OH can be incorporated into functional materials, such as hydrogels, nanoparticles, and coatings. These materials exhibit unique properties due to the hybridization capabilities of PNAs. Applications include drug release systems, tissue engineering, and biosensors .
Antisense Oligonucleotides (ASOs) and Gene Regulation
Diagnostic Tools for Genetic Diseases
Nano-Scaffold Components
Peptide Nucleic Acid Arrays (PNAs Arrays)
Prebiotic Chemistry and Origin of Life Studies
Nanotechnology and Materials Science
properties
IUPAC Name |
2-[[2-[4-(benzhydryloxycarbonylamino)-2-oxopyrimidin-1-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H35N5O8/c45-34(23-44-21-19-33(41-37(44)48)42-39(50)52-36(26-11-3-1-4-12-26)27-13-5-2-6-14-27)43(24-35(46)47)22-20-40-38(49)51-25-32-30-17-9-7-15-28(30)29-16-8-10-18-31(29)32/h1-19,21,32,36H,20,22-25H2,(H,40,49)(H,46,47)(H,41,42,48,50) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTOIRLDQISSCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC(=O)N(C=C3)CC(=O)N(CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H35N5O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201101881 | |
Record name | N-[2-[4-[[(Diphenylmethoxy)carbonyl]amino]-2-oxo-1(2H)-pyrimidinyl]acetyl]-N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201101881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid | |
CAS RN |
186046-81-1 | |
Record name | N-[2-[4-[[(Diphenylmethoxy)carbonyl]amino]-2-oxo-1(2H)-pyrimidinyl]acetyl]-N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186046-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-[4-[[(Diphenylmethoxy)carbonyl]amino]-2-oxo-1(2H)-pyrimidinyl]acetyl]-N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201101881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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